1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound that features a combination of fluoroaniline, naphthyl, and dichlorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the fluoroaniline derivative: This step involves the reaction of fluoroaniline with suitable reagents to introduce the oxo and AC groups.
Coupling with naphthyl derivative: The fluoroaniline derivative is then coupled with a naphthyl compound under specific conditions to form the desired intermediate.
Final coupling with dichlorobenzoate: The intermediate is then reacted with 2,4-dichlorobenzoate to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluoroaniline and dichlorobenzoate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with modified functional groups.
Scientific Research Applications
1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-((((4-Fluoroanilino)(oxo)AC)hydrazono)me)-2-methoxyphenyl 4-chlorobenzoate
- 4-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 2-ethoxy-4-(2-((4-fluoroanilino)(oxo)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Uniqueness
1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the naphthyl group, in particular, may confer additional stability and specificity in its interactions with molecular targets.
Properties
CAS No. |
769151-12-4 |
---|---|
Molecular Formula |
C26H16Cl2FN3O4 |
Molecular Weight |
524.3 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C26H16Cl2FN3O4/c27-16-6-11-20(22(28)13-16)26(35)36-23-12-5-15-3-1-2-4-19(15)21(23)14-30-32-25(34)24(33)31-18-9-7-17(29)8-10-18/h1-14H,(H,31,33)(H,32,34)/b30-14+ |
InChI Key |
OHLCVYKLQKLUPO-AMVVHIIESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)F)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C(=O)NC3=CC=C(C=C3)F)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.